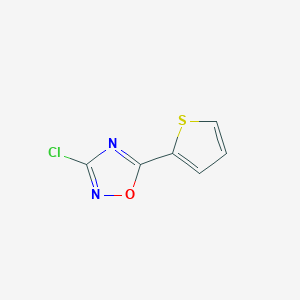
(4-Amino-3-bromophenyl)acetonitrile
Übersicht
Beschreibung
“(4-Amino-3-bromophenyl)acetonitrile” is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for “(4-Amino-3-bromophenyl)acetonitrile” is 1S/C8H7BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 . This indicates the presence of a bromine atom (Br), an amino group (NH2), and a nitrile group (CN) on the phenyl ring.Physical And Chemical Properties Analysis
“(4-Amino-3-bromophenyl)acetonitrile” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
Studies have shown that derivatives similar to (4-Amino-3-bromophenyl)acetonitrile, such as 4-aminophenol, undergo electrochemical oxidation at gold electrodes in both aqueous and organic (acetonitrile) solutions. This oxidation process has been characterized using voltammetric and UV–Vis spectroelectrochemical studies, highlighting its potential in electrochemical sensing and analysis applications (Schwarz et al., 2003).
Spectrofluorometric Characterization and Antibacterial Activity
Another study focused on the synthesis of heterocyclic compounds from chalcone, including derivatives with bromophenyl groups, and evaluated their antibacterial activity and spectrofluorometric properties. This demonstrates the compound's relevance in developing new antibacterial agents and probes for biological studies (Khan, 2017).
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates with pyridines in acetonitrile were investigated, showcasing the compound's utility in understanding reaction kinetics and mechanisms in organic synthesis (Koh et al., 1999).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of cis-Ru(II)(α-diimine)2(4-APy)2 complexes were studied in acetonitrile solution, indicating the compound's potential use in photochemical applications and as a probe for studying photophysical processes (Camilo et al., 2014).
Synthesis and Evaluation as Chemosensors
New fluorescent 4,5-diarylimidazolyl-phenylalanines were synthesized and evaluated as fluorimetric chemosensors for ion recognition, including studies in acetonitrile. This highlights the compound's application in developing new materials for sensing and detection technologies (Esteves et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-amino-3-bromophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDNUJFNVCIOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661767 | |
| Record name | (4-Amino-3-bromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-bromophenyl)acetonitrile | |
CAS RN |
882855-96-1 | |
| Record name | (4-Amino-3-bromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)



![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)
![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)



![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)
![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)